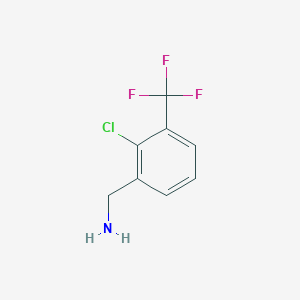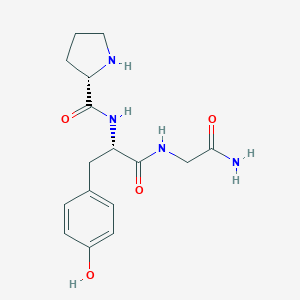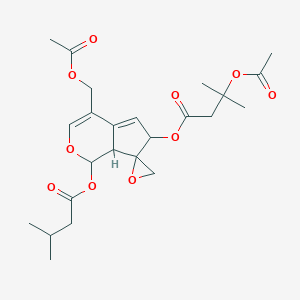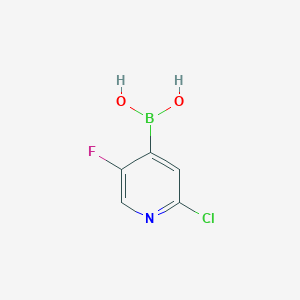
Acide 2-fluoro-5-(méthoxycarbonyl)phénylboronique
Vue d'ensemble
Description
2-Fluoro-5-(methoxycarbonyl)phenylboronic acid is an organoboron compound with the molecular formula C8H8BFO4. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro and a methoxycarbonyl group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
Applications De Recherche Scientifique
2-Fluoro-5-(methoxycarbonyl)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the synthesis of biologically active compounds and molecular probes.
Medicine: Utilized in the development of drug candidates and medicinal chemistry research.
Industry: Applied in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
Target of Action
Boronic acids are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids, including “2-Fluoro-5-(methoxycarbonyl)phenylboronic acid”, can undergo functionalization via lithiation and reaction with electrophiles . They are also known to participate in selective rhodium-catalyzed conjugate addition reactions .
Biochemical Pathways
Boronic acids are known to influence various biochemical pathways due to their ability to interact with different biological targets .
Pharmacokinetics
It’s important to note that the kinetics of boronic acids can be influenced by the substituents in the aromatic ring and the ph of the environment .
Result of Action
Boronic acids are known to exert various biological effects due to their interactions with different targets .
Action Environment
The action, efficacy, and stability of “2-Fluoro-5-(methoxycarbonyl)phenylboronic acid” can be influenced by various environmental factors. For instance, the rate of reaction of boronic acids is considerably accelerated at physiological pH . Therefore, the pH of the environment can significantly impact the action of this compound .
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2-Fluoro-5-(methoxycarbonyl)phenylboronic acid are largely determined by its boronic acid group. This group is known to interact with various enzymes and proteins, particularly those involved in carbon-carbon bond forming reactions . The exact nature of these interactions is complex and depends on the specific biochemical context. It is generally believed that the boronic acid group can form covalent bonds with certain amino acid residues in proteins, thereby influencing their function .
Molecular Mechanism
The molecular mechanism of action of 2-Fluoro-5-(methoxycarbonyl)phenylboronic acid is likely to involve its interaction with biomolecules such as enzymes. For instance, in the context of Suzuki–Miyaura cross-coupling reactions, this compound can participate in transmetalation, a process where it transfers its organic group to a metal catalyst . This can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
Given its chemical stability, it is likely that its effects on cellular function would be relatively long-lasting
Transport and Distribution
Given its chemical properties, it is likely that it could interact with various transporters or binding proteins, which could influence its localization or accumulation within cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(methoxycarbonyl)phenylboronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 2-Fluoro-5-(methoxycarbonyl)phenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the borylation process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-5-(methoxycarbonyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.
Protodeboronation: The boronic acid group can be replaced by a hydrogen atom under acidic conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide, sodium perborate.
Protodeboronation: Acids like hydrochloric acid or sulfuric acid.
Major Products
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Phenols.
Protodeboronation: Fluoro-substituted benzoic acid derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid
- 5-Fluoro-2-methoxyphenylboronic acid
- 2-Fluoro-5-(methylcarbamoyl)phenylboronic acid
Uniqueness
2-Fluoro-5-(methoxycarbonyl)phenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both fluoro and methoxycarbonyl groups enhances its utility in various synthetic applications, making it a valuable reagent in organic synthesis.
Propriétés
IUPAC Name |
(2-fluoro-5-methoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO4/c1-14-8(11)5-2-3-7(10)6(4-5)9(12)13/h2-4,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSASJWBQVSRTOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)OC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629640 | |
| Record name | [2-Fluoro-5-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-04-6 | |
| Record name | [2-Fluoro-5-(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-5-(methoxycarbonyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-one](/img/structure/B151099.png)




